Product packaging for 2-Chloro-7-methylbenzo[d]thiazole(Cat. No.:CAS No. 2942-24-7)

2-Chloro-7-methylbenzo[d]thiazole

Cat. No.: B1465909
CAS No.: 2942-24-7
M. Wt: 183.66 g/mol
InChI Key: FORQCDNLZGMWTM-UHFFFAOYSA-N
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Description

2-Chloro-7-methylbenzo[d]thiazole (CAS 2942-24-7) is a high-value chemical building block extensively used in medicinal chemistry and anticancer drug discovery research. This benzothiazole derivative is characterized by its molecular formula of C8H6ClNS and a molecular weight of 183.66 g/mol . The compound is a key synthetic intermediate for the elaboration of novel hybrid molecules targeting specific biological pathways. Recent studies highlight its use in the click synthesis of benzo[d]thiazole–1,2,3-triazole hybrids, which have demonstrated significant activity as EGFR-dependent signaling inhibitors against breast cancer cell lines . These hybrids can induce apoptosis and arrest the cell cycle, showing particular promise against T47D breast cancer cells . Furthermore, the benzothiazole core is a privileged scaffold in drug discovery, known for yielding derivatives with a broad spectrum of pharmacological activities, including use as fungicides, anti-tuberculosis agents, and anti-inflammatory drugs . As a reagent, it must be handled with care; it carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin and eye irritation and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store this compound in an inert atmosphere, in a freezer under -20°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B1465909 2-Chloro-7-methylbenzo[d]thiazole CAS No. 2942-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORQCDNLZGMWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-24-7
Record name 2-chloro-7-methyl-1,3-benzothiazole
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Synthetic Methodologies for 2 Chloro 7 Methylbenzo D Thiazole and Its Analogues

Precursor-Based Synthetic Strategies

The synthesis of 2-Chloro-7-methylbenzo[d]thiazole often commences with carefully chosen precursors that already contain a significant portion of the final molecular framework. These strategies are advantageous as they can provide a more direct route to the target molecule.

Approaches from Halogenated Aniline (B41778) Derivatives

A common and effective strategy for the synthesis of benzothiazoles involves the use of halogenated aniline derivatives. For instance, N-(2-chlorophenyl) benzothioamides can undergo intramolecular C(aryl)-S bond formation through cyclization to yield 2-aryl or 2-alkyl-substituted benzothiazoles. indexcopernicus.com This process is often facilitated by a copper(II)-BINAM catalyst system in the presence of a base like cesium carbonate in acetonitrile. indexcopernicus.com The reactivity of ortho-haloanilides in copper-catalyzed cyclizations follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Another approach involves the reaction of anilines with elemental sulfur. This method can lead to the formation of a C-S bond by the direct thiolation of the C-H bond in the aromatic amine. nih.gov The addition of ammonium (B1175870) iodide can enhance the yield of the resulting C-2-substituted benzothiazoles. nih.gov Furthermore, 2-iodoanilines can react with alkenes and elemental sulfur in a copper(II)-catalyzed reaction to assemble benzothiazoles, avoiding the use of less desirable thiophenols. nih.gov

A classic method for preparing 2-aminobenzothiazoles involves the reaction of a substituted aniline, such as p-toluidine, with sodium thiocyanate (B1210189) in the presence of sulfuric acid to form a thiourea (B124793) intermediate. orgsyn.org This intermediate is then treated with sulfuryl chloride to induce cyclization. orgsyn.org Similarly, the cyclization of suitably substituted anilines with thiocyanogen (B1223195) can produce dichlorinated 2-aminobenzothiazoles. researchgate.net

PrecursorReagentsProductReference
N-(2-chlorophenyl) benzothioamideCu(II)-BINAM, Cs2CO32-Substituted benzothiazole (B30560) indexcopernicus.com
AnilinesElemental sulfur, NH4IC-2-Substituted benzothiazoles nih.gov
p-Toluidine1. H2SO4, NaSCN 2. SO2Cl22-Amino-6-methylbenzothiazole (B160888) orgsyn.org
Substituted anilinesThiocyanogenDichlorinated 2-aminobenzothiazoles researchgate.net

Utilization of Substituted Thiophenols in Benzo[d]thiazole Ring Formation

Substituted 2-aminothiophenols are highly valuable precursors for the synthesis of 2-substituted benzothiazoles. mdpi.com These compounds can be condensed with a variety of reactants, including aldehydes, carboxylic acids, acyl chlorides, or nitriles, to form the benzothiazole ring. researchgate.net For example, the reaction of 2-aminothiophenol (B119425) with acetyl chloride yields 2-methylaminobenzothiazole. nih.gov

One specific method for preparing a precursor, 2-amino-5-methylbenzenethiol, involves the hydrolysis of 2-amino-6-methylbenzothiazole with potassium hydroxide. rsc.org This thiophenol can then be utilized in subsequent cyclization reactions. rsc.org The cyclization of 2-aminothiophenols with carbon dioxide in the presence of a hydrosilane and a base like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) can also lead to the formation of the benzothiazole ring. rsc.org

Cyclization Reactions for Benzo[d]thiazole Core Formation

The crucial step in the synthesis of benzothiazoles is the cyclization reaction that forms the thiazole (B1198619) ring fused to the benzene (B151609) ring. Various methods have been developed to achieve this transformation efficiently.

Thioamide-Based Cyclization Methods

Thioamides are versatile intermediates in the synthesis of benzothiazoles. The treatment of 2-fluorophenylisothiocyanate with a Grignard reagent, followed by base-induced cyclization of the resulting thioamide, provides a convenient route to 2-substituted benzothiazoles. tandfonline.com This can be performed as a one-pot reaction or with the isolation of the thioamide intermediate. tandfonline.com

Another method involves the oxidative cyclization of thiobenzanilides. acs.org Palladium catalysts have been shown to be effective for this transformation, proceeding through a C-H functionalization/C-S bond formation pathway. acs.org The use of oxidants like potassium ferricyanide (B76249) (Jacobsen cyclization) is also a well-established method for the radical cyclization of thiobenzanilides. researchgate.net Furthermore, N-arylthioureas can be converted to 2-aminobenzothiazoles via an intramolecular C-S bond formation and C-H functionalization using a palladium/manganese dioxide co-catalytic system under an oxygen atmosphere. organic-chemistry.org

Electrochemical methods have also been employed, where N-(hetero)arylthioamides undergo dehydrogenative coupling catalyzed by the 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical to form benzothiazoles. acs.org

Thioamide PrecursorReagents/CatalystProductReference
Thioamide from 2-fluorophenylisothiocyanateBase2-Substituted benzothiazole tandfonline.com
ThiobenzanilidesPd catalyst2-Substituted benzothiazole acs.org
N-ArylthioureasPd(PPh3)4/MnO2, O22-Aminobenzothiazole (B30445) organic-chemistry.org
N-(hetero)arylthioamidesTEMPO (electrochemical)Benzothiazoles acs.org

α-Halo-carbonyl Compound-Mediated Cyclization

The reaction of 2-aminothiophenols with α-halo-carbonyl compounds is a classical and effective method for the synthesis of benzothiazoles. While direct examples for this compound are not explicitly detailed in the provided context, the general principle is widely applicable. This method involves the initial formation of a thioether by the reaction of the thiophenol with the halogenated carbonyl compound, followed by intramolecular cyclization and dehydration to form the benzothiazole ring.

A related approach involves the reaction of 2-aminothiophenols with N-organylthioamides in the presence of carbon tetrabromide (CBr4) in a solvent-free and metal-catalyst-free reaction. nih.gov The reaction is believed to proceed through the activation of the thioamide by the formation of an intermediate with an S-Br bond. nih.gov

Directed Functionalization and Post-Synthetic Modification

Directed functionalization allows for the introduction of specific groups at desired positions on the benzothiazole core after its initial formation. This is a powerful strategy for creating a diverse range of analogues. For example, palladium-catalyzed C-H activation can be used for the arylation of 2-arylbenzothiazoles. nih.gov In this method, the benzothiazole ring itself can act as a directing group to achieve high regioselectivity. nih.gov

Post-synthetic modification (PSM) is a technique where the functional groups on a pre-formed molecule or material are chemically altered. nih.gov While often applied to metal-organic frameworks (MOFs), the principles can be extended to discrete molecules. nih.gov For instance, a fluorine atom on a benzothiadiazole-based polymer was replaced with a methylsulfinyl group through a two-step PSM process involving a nucleophilic aromatic substitution followed by oxidation. rsc.org This demonstrates the potential for modifying substituents on the benzothiazole ring system to tune its properties.

Regioselective Chlorination at the 2-Position

Achieving regioselective chlorination at the 2-position of the benzothiazole scaffold is a critical step in the synthesis of the target compound. Direct chlorination of a pre-formed 7-methylbenzo[d]thiazole (B3258459) is one potential route. More commonly, the 2-chloro substituent is introduced during the ring formation process or by functional group transformation.

One established method for the synthesis of related chloro-thiazoles involves the reaction of an appropriate isothiocyanate with a chlorinating agent. For instance, the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole is achieved by reacting allyl isothiocyanate with chlorinating agents such as sulfuryl chloride, phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), or phosphoryl chloride (POCl₃). google.com This type of cyclization reaction, where the chlorine is incorporated from the reagent, represents a key strategy.

Another versatile approach is the transformation of 2-aminobenzothiazoles. The amino group at the 2-position can be converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the 2-amino group followed by treatment with a copper(I) chloride source. This method allows for the late-stage introduction of the chlorine atom onto a pre-assembled benzothiazole core.

Furthermore, the condensation of o-aminothiophenols with specific reagents can yield 2-chlorobenzothiazoles. For example, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of the 2-chloro-substituted ring system.

Introduction of Methyl Groups at the 7-Position

The introduction of a methyl group at the 7-position of the benzothiazole ring is typically accomplished by starting with a correspondingly substituted precursor rather than by direct methylation of the heterocyclic system. The most common strategy involves the use of a substituted aniline derivative as the starting material for the benzothiazole synthesis.

For the synthesis of 7-methylbenzo[d]thiazole derivatives, a key starting material is 2-amino-6-methylthiophenol or a related compound where the methyl group is already in the desired position on the benzene ring. The benzothiazole ring is then constructed through cyclization reactions. For example, the condensation of a 2-aminothiophenol carrying a methyl group at the para-position to the amino group (which will become the 7-position of the benzothiazole) with a suitable one-carbon synthon will yield the 7-methylbenzo[d]thiazole core.

Various methods for benzothiazole synthesis can accommodate this strategy, including the Jacobson synthesis (reaction of 2-aminothiophenols with acyl chlorides) or the Hughes-Jacobson synthesis (from thioacyl derivatives of anilines).

Palladium-Catalyzed Cross-Coupling Reactions for C-H Functionalization and Substitution

Palladium-catalyzed reactions have become a powerful tool for the functionalization of benzothiazoles, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A notable application is the palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with other (hetero)arenes. rsc.orgresearchgate.net This method enables the direct coupling of a C-H bond on the benzothiazole ring, typically at the 2-position, with a C-H bond of another aromatic system, such as thiophenes or thiazoles. rsc.orgresearchgate.net These reactions are often insensitive to air and moisture and demonstrate good functional group tolerance. rsc.org

Another significant strategy involves the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides through a process of C-H functionalization followed by intramolecular C-S bond formation. nih.gov This transformation is facilitated by a catalytic system that may include palladium(II), copper(I), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, yielding a variety of substituted benzothiazoles with good functional group compatibility. nih.gov

Furthermore, palladium catalysis is employed in the synthesis of 2-aminobenzothiazoles from N-arylthioureas via intramolecular C-S bond formation and C-H functionalization. organic-chemistry.org This approach avoids the need for ortho-halo substituted precursors by directly functionalizing the aryl C-H bond. organic-chemistry.org The mechanism of these reactions can be complex, sometimes involving a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Palladium-Catalyzed Reactions for Benzothiazole Functionalization
Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
Oxidative C–H/C–H Cross-CouplingBenzothiazoles, Thiophenes/ThiazolesPalladium catalystDirect coupling of two C-H bonds, high functional group tolerance. rsc.orgresearchgate.net
Intramolecular C-H Functionalization/C-S Bond FormationThiobenzanilidesPd(II), Cu(I), Bu₄NBrForms 2-substituted benzothiazoles with good yields. nih.gov
Intramolecular Oxidative C-H Bond FunctionalizationN-ArylthioureasPd(PPh₃)₄, MnO₂Direct C-H functionalization to form 2-aminobenzothiazoles. organic-chemistry.org

One-Pot Multicomponent Reactions in Benzo[d]thiazole Synthesis

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecules like substituted benzothiazoles from simple starting materials in a single step.

Several MCRs for benzothiazole synthesis have been developed. A three-component reaction involving 2-iodoaniline, aromatic aldehydes, and thiourea, catalyzed by copper(I) iodide supported on magnetic nanoparticles, has been reported for the synthesis of 2-substituted benzothiazoles. nanomaterchem.com This method offers high yields and the advantage of using an aqueous medium and a reusable catalyst. nanomaterchem.com

Another approach is the one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, utilizing molecular iodine as a catalyst. mdpi.com This method is known for its short reaction times and excellent yields. mdpi.com Similarly, a one-pot tandem reaction of benzyl (B1604629) halides with o-aminobenzenethiol in DMSO can produce benzothiazoles in high yields without the need for an external oxidant. organic-chemistry.org

The condensation of 2-aminothiophenol with various aldehydes or carboxylic acids is a common theme in one-pot syntheses. mdpi.comnih.gov These reactions can be promoted by various catalysts, including heterogeneous catalysts like SnP₂O₇, which allow for high yields and short reaction times. mdpi.com

Examples of One-Pot Multicomponent Reactions for Benzothiazole Synthesis
ReactantsCatalyst/PromoterKey AdvantagesReference
2-Iodoaniline, Aromatic Aldehydes, ThioureaFe₃O₄-Serine-CuIHigh yields, aqueous conditions, reusable catalyst. nanomaterchem.com
2-Aminothiophenol, Benzoic Acid DerivativesMolecular IodineSolid-phase, solvent-free, short reaction time. mdpi.com
Benzyl Halides, o-AminobenzenethiolNone (in DMSO)High yields, no external oxidant required. organic-chemistry.org
2-Aminothiophenol, Aromatic AldehydesSnP₂O₇High yields, short reaction times, reusable catalyst. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govrsc.org

This technology has been successfully applied to the synthesis of benzothiazole derivatives. For example, the condensation of 2-Bromo-7-formyl-9,9-diethylfluorene with 2-aminothiophenol to form a benzothiazole derivative has been performed using microwave irradiation. researchgate.net Microwave heating can also be used in palladium-catalyzed coupling reactions, where it has been shown to significantly promote the reaction and lead to higher yields in shorter times compared to conventional heating. researchgate.net

The benefits of microwave-assisted synthesis include rapid and uniform heating, which can overcome activation energy barriers more efficiently and reduce the formation of side products. This technique is applicable to a wide range of reactions in benzothiazole chemistry, including condensation reactions and metal-catalyzed cross-couplings.

Chemical Reactivity and Transformative Potential of 2 Chloro 7 Methylbenzo D Thiazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzothiazole (B30560) ring system is generally susceptible to electrophilic aromatic substitution. smolecule.comthieme-connect.de The regiochemical outcome of such reactions on 2-Chloro-7-methylbenzo[d]thiazole is dictated by the combined electronic effects of the fused thiazole (B1198619) ring and the substituents on the benzene moiety. The electron-donating, ortho-, para-directing methyl group at the C7-position and the deactivating, ortho-, para-directing chloro group, along with the electron-withdrawing nature of the thiazole nitrogen, collectively influence the position of substitution.

Halogenation Studies

Specific studies detailing the direct halogenation of this compound are not extensively documented in publicly available research. However, the behavior of related benzothiazole and benzo[b]thiophene systems can provide insights into potential reactivity. For instance, the bromination of 4-hydroxy-3-methylbenzo[b]thiophene with N-bromosuccinimide results in substitution at the 5-position, while using bromine in carbon tetrachloride leads to a 5,7-dibromo product. rsc.org The existence of commercially available compounds like 7-Bromo-2-chlorobenzo[d]thiazole americanelements.com and 2-Chloro-7-fluorobenzo[d]thiazole sigmaaldrich.com suggests that halogenation of the benzene ring is a synthetically feasible transformation, though the specific conditions for the 7-methyl isomer are not specified. Based on the directing effects of the existing substituents, electrophilic attack would be predicted to occur at the C4 and C6 positions of the benzene ring.

Sulphonation Studies

While it is established that the benzothiazole aromatic system can undergo sulphonation, specific research outlining the direct sulphonation of this compound is sparse. smolecule.com The reaction would involve treating the compound with a strong sulfonating agent, such as fuming sulfuric acid. The directing effects of the methyl and chloro groups would likely favor the introduction of the sulfonic acid group at the C4 or C6 positions. However, without empirical data, the precise conditions and regioselectivity remain theoretical.

Nucleophilic Substitution at the 2-Chloro Position

The chlorine atom at the C2-position of the benzothiazole ring is highly susceptible to nucleophilic displacement. This reactivity is a cornerstone of the compound's utility in medicinal chemistry and materials science, allowing for the introduction of a wide array of functional groups. smolecule.comthieme-connect.de

Replacement by Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)

The reaction of 2-chlorobenzothiazoles with nitrogen-based nucleophiles is a well-established method for synthesizing 2-amino and 2-hydrazinyl derivatives.

In a key example, 2-hydrazinyl-7-methylbenzo[d]thiazole is synthesized from 7-methylbenzo[d]thiazol-2-amine. nih.gov The precursor amine is itself formed via the nucleophilic substitution of the 2-chloro atom of this compound with an amine. The subsequent reaction with hydrazine (B178648) hydrate (B1144303), typically in a high-boiling solvent like ethylene (B1197577) glycol and catalyzed by acid, yields the final hydrazinyl product. nih.govniscpr.res.in This two-step process underscores the viability of replacing the 2-chloro group with nitrogen nucleophiles. Direct reaction of 2-chlorobenzothiazoles with hydrazine hydrate is also a common method. researchgate.netresearchgate.net

The synthesis of various amide derivatives, such as N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide, further illustrates this reactivity, where the core synthetic step involves the formation of a bond between the C2-position and a nitrogen atom of an amine. evitachem.combldpharm.com

Table 1: Reactions with Nitrogen-Containing Nucleophiles
Starting MaterialNucleophileReagents/ConditionsProductReference
7-Methylbenzo[d]thiazol-2-amine*Hydrazine hydrateEthylene glycol, cat. HCl, reflux2-Hydrazinyl-7-methylbenzo[d]thiazole nih.gov
2-Chlorobenzothiazole (B146242)Hydrazine hydrate (80%)Reflux2-Hydrazinobenzothiazole researchgate.net
2-ChlorobenzothiazolesHydrazine hydrateEthanol, Glacial acetic acid, reflux2-Hydrazinylbenzothiazoles researchgate.net

*Formed from this compound and an amine.

Replacement by Sulfur-Containing Nucleophiles (e.g., thiols)

The 2-chloro group can also be displaced by sulfur-containing nucleophiles, such as thiols, to form 2-thioether derivatives. This reaction is analogous to the substitutions observed with nitrogen nucleophiles. For instance, related 6-Chloro-2-(methylthio)benzo[d]thiazole can be synthesized by reacting a 2-chlorobenzothiazole precursor with a methylthiol source. The synthesis of 7-Chloro-2-(methylthio)benzo[d]thiazole has also been reported, highlighting the feasibility of this transformation on the 7-chloro isomer, which serves as a strong analogue for the reactivity of the 7-methyl isomer. These reactions typically proceed under basic conditions, where a thiolate anion is generated in situ to act as the potent nucleophile.

Table 2: Reactions with Sulfur-Containing Nucleophiles (Analogous)
Starting MaterialNucleophile/ReagentProductReference
2-ChlorobenzothiazoleMethylthiol source6-Chloro-2-(methylthio)benzo[d]thiazole
2-Amino-4-chlorothiophenolBF₃·SMe₂, Methyl iodide7-Chloro-2-(methylthio)benzo[d]thiazole

Reactions Involving the Methyl Group at the 7-Position

While the nucleophilic substitution at the C2-position is the most explored reactive pathway, the methyl group at C7 also presents opportunities for chemical modification. Specific studies on the reactions of the 7-methyl group of this particular compound are not widely available. However, research on other methyl-substituted benzothiazoles provides insight into potential transformations. For example, studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) have shown that the methyl group can be attacked by hydroxyl radicals, leading to the formation of an aldehyde (1,3-benzothiazole-2-carbaldehyde). acs.org This suggests that the 7-methyl group in this compound could potentially be oxidized to a carboxylic acid (2-chlorobenzo[d]thiazole-7-carboxylic acid) using appropriate oxidizing agents. Furthermore, radical halogenation, for instance with N-bromosuccinimide under UV irradiation, could potentially lead to the formation of a 7-(bromomethyl) derivative, which would be a highly useful intermediate for further functionalization.

Functionalization of the Alkyl Side Chain

The methyl group at the 7-position of the benzothiazole ring, while generally less reactive than the C2-position, offers opportunities for functionalization, primarily through free-radical halogenation or oxidation. These transformations would introduce a handle for further derivatization, expanding the molecular complexity and potential applications of the scaffold.

Table 1: Potential Functionalization Reactions of the 7-Methyl Group

Reaction TypeReagents and ConditionsExpected Product
Free-Radical BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), CCl₄, heat/light2-Chloro-7-(bromomethyl)benzo[d]thiazole
OxidationPotassium permanganate (B83412) (KMnO₄), heat2-Chlorobenzo[d]thiazole-7-carboxylic acid

The resulting 7-(bromomethyl) derivative would be a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of various functional groups such as amines, alcohols, and thiols. Oxidation to the carboxylic acid would open pathways for amide bond formation and other transformations characteristic of carboxylic acids.

Metalation and Derivatization at Reactive Sites (e.g., C2)

The C2-position of the benzothiazole ring is highly susceptible to chemical modification, particularly due to the presence of the chlorine atom, which is a good leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions at the C2-position can be achieved with a variety of nucleophiles. utexas.edugatech.edu For instance, reaction with amines, thiols, or alkoxides can lead to the corresponding 2-amino, 2-thio, or 2-alkoxy-7-methylbenzo[d]thiazole derivatives. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. utexas.edugatech.edunih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are applicable to 2-chlorobenzothiazoles. rsc.orgresearchgate.netmit.eduyoutube.commit.eduyoutube.com Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce aryl, vinyl, or amino substituents at the C2-position. These reactions typically involve a palladium catalyst, a suitable ligand, and a base. youtube.commit.eduyoutube.com

Directed ortho-metalation is another strategy for functionalization, although for this compound, the directing group ability of the thiazole nitrogen and the chloro substituent would need to be considered. harvard.edunih.gov Lithiation could potentially occur at the C4 or C6 positions, followed by quenching with an electrophile to introduce a new substituent.

Table 2: Representative Derivatization Reactions at the C2-Position

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionR-NH₂, base, solvent2-Amino-7-methylbenzo[d]thiazole
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base2-Aryl-7-methylbenzo[d]thiazole
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand, base2-Amino-7-methylbenzo[d]thiazole

Condensation Reactions with Aromatic Aldehydes and Other Reagents

The methyl group of 2-methylbenzothiazole derivatives can be activated for condensation reactions upon quaternization of the thiazole nitrogen. This forms a benzothiazolium salt, wherein the C2-methyl protons become acidic and can be deprotonated by a base to form a reactive methylene (B1212753) base. This intermediate readily condenses with aromatic aldehydes to form styryl dyes, a class of cyanine (B1664457) dyes. chemistryjournal.inrsc.orgbohrium.comnih.govacs.org

For this compound, a preliminary step of quaternization, for example with an alkyl iodide, would be necessary to activate the 7-methyl group for such condensation reactions. However, the more established route for forming such condensed products involves the reaction of 2-methylbenzothiazolium salts. Following this analogy, quaternization of this compound at the nitrogen atom would generate a reactive species. The subsequent deprotonation of the 7-methyl group would be less favorable than deprotonation of a C2-methyl group. A more plausible pathway for condensation would involve prior conversion of the C2-chloro group to a C2-methyl group, followed by quaternization and condensation.

A more direct condensation involving this compound would likely proceed after modification of the C2-chloro group to a more reactive functionality.

Ring-Opening and Degradation Pathways

The benzothiazole ring can undergo cleavage under certain conditions. Oxidative ring-opening of benzothiazole derivatives has been reported to yield acyl aminobenzene sulfonate esters in the presence of a mild oxidant like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent. scholaris.ca This reaction is proposed to proceed through nucleophilic attack, followed by oxidation of the liberated thiol. scholaris.ca

Coordination to a metal ion, such as silver(I), can also promote the ring-opening of the thiazole ring in a non-basic medium. rsc.org This process is initiated by the coordination of the metal to the nitrogen atom, which increases the electrophilicity of the C2-position towards nucleophilic attack by alcohols, leading to the formation of 2-amino-benzenethiol derivatives. rsc.org

Biodegradation of benzothiazole has been studied, and it is known to be degraded by microorganisms. rsc.orgnih.govscilit.comresearchgate.net The degradation pathway can involve hydroxylation of the benzene ring, followed by cleavage of the thiazole ring. rsc.orgresearchgate.net While specific degradation pathways for this compound are not documented, it is expected to follow similar degradation patterns, influenced by the presence of the chloro and methyl substituents.

Table 3: Potential Ring-Opening and Degradation Reactions

Reaction TypeReagents/ConditionsKey Intermediates/Products
Oxidative Ring-OpeningMagnesium monoperoxyphthalate (MMPP), alcoholAcyl aminobenzene sulfonate ester
Metal-Promoted Ring-OpeningSilver(I) nitrate, alcohol2-Amino-5-nitrobenzenethiolatosilver(I) (for nitro-substituted benzothiazole)
BiodegradationMicroorganismsHydroxylated benzothiazole derivatives, ring-opened products

Spectroscopic and Analytical Techniques for Structural Characterization of 2 Chloro 7 Methylbenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For 2-Chloro-7-methylbenzo[d]thiazole, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbon atoms, respectively.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known substituent effects on the benzothiazole (B30560) ring system.

Proton Predicted Chemical Shift (ppm) Multiplicity
H-47.6 - 7.8d
H-57.2 - 7.4t
H-67.4 - 7.6d
7-CH₃2.4 - 2.6s

Note: This table is a prediction and not based on experimental data.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in the public domain. However, based on the analysis of related substituted benzothiazoles, the chemical shifts of the eight carbon atoms can be estimated. The carbon atom (C-2) bonded to both nitrogen and chlorine would resonate at a significantly downfield position. The carbon atoms of the benzene (B151609) ring would appear in the aromatic region, with their specific shifts influenced by the chloro and methyl substituents. The methyl carbon would be found in the upfield aliphatic region.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

Carbon Predicted Chemical Shift (ppm)
C-2150 - 155
C-3a152 - 154
C-4125 - 127
C-5126 - 128
C-6122 - 124
C-7138 - 140
C-7a133 - 135
7-CH₃20 - 22

Note: This table is a prediction and not based on experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY: Would reveal the coupling relationships between adjacent protons on the aromatic ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

While specific 2D NMR studies on this compound are not documented in the available literature, their application is a standard procedure in the structural elucidation of novel organic compounds. nanobioletters.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₆ClNS. The calculated exact mass can then be compared with the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Ion Calculated m/z Observed m/z
[M]⁺182.9912Data not available
[M+2]⁺184.9883Data not available

Note: The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M⁺).

In electron ionization mass spectrometry (EI-MS), the this compound molecule would undergo fragmentation upon impact with high-energy electrons, leading to the formation of various fragment ions. The analysis of these fragments provides valuable structural information.

While a specific fragmentation pattern for this compound is not detailed in the available literature, general fragmentation pathways for benzothiazole derivatives can be inferred. Common fragmentation events would likely include the loss of the chlorine atom, the methyl group, and potentially the cleavage of the thiazole (B1198619) ring. The relative abundance of these fragment ions would be characteristic of the compound's structure.

A table of plausible major fragments is presented below.

m/z Possible Fragment Fragment Structure
183/185[C₈H₆ClNS]⁺Molecular Ion
148[C₈H₆NS]⁺[M-Cl]⁺
168/170[C₇H₃ClNS]⁺[M-CH₃]⁺

Note: This table represents potential fragmentation pathways and is not based on experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's bonds.

Characteristic Vibrational Modes

For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The benzothiazole core, along with the chloro and methyl substituents, gives rise to specific vibrational frequencies.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the benzene ring typically appear in the region of 3100-3000 cm⁻¹. The methyl (CH₃) group will show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.

C=N stretching: The carbon-nitrogen double bond (C=N) within the thiazole ring is a key feature and is expected to produce a strong absorption band around 1640-1550 cm⁻¹. researchgate.net

C=C stretching: The aromatic carbon-carbon double bond stretching vibrations of the benzene ring typically result in multiple bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-Cl stretching: The presence of the chlorine atom attached to the thiazole ring will give rise to a C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ range.

C-S stretching: The carbon-sulfur bond within the thiazole ring will also have a characteristic stretching vibration, although it is often weaker and can be found in the 700-600 cm⁻¹ region.

C-H bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Methyl C-H Stretch2975-2850Medium
C=N Stretch (Thiazole Ring)1640-1550Strong
Aromatic C=C Stretch1600-1450Medium
C-Cl Stretch800-600Strong
C-S Stretch (Thiazole Ring)700-600Weak
Aromatic C-H Out-of-Plane Bend900-675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores.

Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is primarily determined by the benzothiazole ring system, which acts as the main chromophore. The electronic transitions observed are typically π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

The benzothiazole nucleus itself shows characteristic absorption bands. nist.govcdnsciencepub.com The presence of substituents, such as the chloro and methyl groups, can cause shifts in the absorption maxima. These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts. Auxochromes, such as the methyl group, can lead to a bathochromic shift and an increase in absorption intensity (hyperchromic effect). nih.gov

The UV spectrum of benzothiazole typically displays three absorption bands around 220, 250, and 285 nm. researchgate.net For this compound, similar absorption patterns are expected, with potential shifts due to the substituents.

The following table summarizes the expected UV-Vis absorption data for this compound based on general knowledge of substituted benzothiazoles. cdnsciencepub.comnih.govresearchgate.net

Electronic TransitionExpected λmax (nm)Chromophore
π → π~220-230Benzothiazole Ring
π → π~250-260Benzothiazole Ring
π → π*~285-295Benzothiazole Ring

X-ray Diffraction (XRD) Crystallography

Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related benzothiazole derivatives allows for a prediction of its key structural features. nih.govnih.gov The benzothiazole ring system is expected to be essentially planar. The chlorine atom would be bonded to the C2 position of the thiazole ring, and the methyl group would be attached to the C7 position of the benzene ring.

X-ray diffraction analysis would provide precise measurements of:

Bond lengths: The lengths of the C-C, C-N, C-S, C-H, and C-Cl bonds.

Bond angles: The angles between the atoms, defining the geometry of the rings and the orientation of the substituents.

Torsion angles: These angles describe the conformation of the molecule, particularly the orientation of the methyl group relative to the benzothiazole plane.

The following table presents hypothetical, yet plausible, crystallographic parameters for this compound, inferred from the structures of similar compounds. nih.govnih.gov

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)~9-12
b (Å)~5-8
c (Å)~10-15
β (°)~90-110 (for monoclinic)
Z (molecules per cell)2 or 4

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound arrange themselves in the solid state is governed by intermolecular forces. These interactions are crucial for the stability of the crystal lattice.

In the crystal structure of this compound, several types of intermolecular interactions would likely be observed:

π-π stacking: The planar benzothiazole rings of adjacent molecules can stack on top of each other, an interaction driven by the delocalized π-electron systems.

C-H···N and C-H···S hydrogen bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the aromatic ring and the nitrogen or sulfur atoms of a neighboring molecule. nih.gov

Halogen bonding: The chlorine atom could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like nitrogen or sulfur) of an adjacent molecule.

These interactions would lead to a well-ordered three-dimensional packing arrangement, influencing the physical properties of the crystalline solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Methylbenzo D Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for modeling the geometries and properties of aromatic systems like benzothiazoles. scirp.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G+ (d,p), are used to determine a molecule's electronic and structural properties. scirp.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, conformation of a molecule. For benzothiazole (B30560) derivatives, DFT methods are used to calculate optimized structural parameters such as bond lengths, bond angles, and dihedral angles. scirp.org These theoretical structures can provide crucial insights, especially when experimental crystal data is unavailable.

Table 1: Example of Calculated Structural and Electronic Properties for Benzothiazole Derivatives using DFT Note: This table presents data for illustrative benzothiazole derivatives to demonstrate the outputs of DFT calculations, as specific data for 2-Chloro-7-methylbenzo[d]thiazole was not available in the cited literature.

Compound Dipole Moment (Debye) Polarizability (a.u.) Method
Benzothiazole (BTH) 1.69 108.96 B3LYP/6-31+G(d,p)
2-Hydroxybenzothiazole 2.65 114.39 B3LYP/6-31+G(d,p)

Data sourced from theoretical studies on benzothiazole derivatives. scirp.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, representing nucleophilic character, while the LUMO is the orbital most likely to accept electrons, representing electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.org A small energy gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov In contrast, a large energy gap indicates higher stability and lower chemical reactivity. nih.gov

Theoretical studies on various benzothiazole derivatives show that substituents significantly affect the HOMO-LUMO gap. scirp.org For example, in one study, 2-SCH3_BTH was found to be the most reactive derivative due to having the lowest ΔE value, while 2-OH_BTH was the least reactive with the highest ΔE. scirp.org A DFT analysis of this compound would similarly map its HOMO and LUMO distributions and calculate the energy gap, providing predictions about its kinetic stability and sites of electrophilic or nucleophilic attack.

Table 2: Example Frontier Molecular Orbital Energies for Benzothiazole Derivatives Note: This table illustrates typical FMO data for related compounds. Specific values for this compound are not available in the cited literature.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole (BTH) -0.2443 -0.0932 0.1511
2-Hydroxybenzothiazole -0.2464 -0.0406 0.2058
2-Methylthiobenzothiazole -0.2311 -0.0770 0.1541
2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide -6.04 -2.18 3.86

Data sourced from theoretical studies on benzothiazole and imidazo[2,1-b]thiazole (B1210989) derivatives. scirp.orgnih.gov

DFT calculations are also employed to predict spectroscopic properties, which can be used to validate theoretical models against experimental data. Theoretical calculations can determine vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis). For novel thiazole-based hydrazones, DFT calculations at the B3PW91/6-311G(d,p) level were used to explore electronic and structural properties, which were then correlated with experimental spectroscopic results. nih.gov This comparison helps confirm the synthesized structures and understand their photochemical characteristics. researchgate.net A similar approach for this compound would involve calculating its vibrational modes and electronic transitions, providing a theoretical spectrum that could aid in its experimental identification and characterization.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In QSAR studies, molecular descriptors—numerical values that quantify a molecule's physicochemical properties—are correlated with a measured biological endpoint, such as IC₅₀ values. These descriptors can be topological, electronic, or steric. DFT calculations are often used to generate quantum-chemical descriptors like HOMO/LUMO energies, dipole moment, and atomic charges for use in QSAR models.

For instance, QSAR studies on benzothiazole derivatives have been performed to create predictive models for their cytotoxic effects on cancer cells. researchgate.net In research on other heterocyclic compounds, descriptors related to connectivity, electronegativity, and polarizability were found to be important for describing antimicrobial activities. The goal is to develop statistically significant and predictive models that can forecast the activity of new, unsynthesized compounds. researchgate.net A QSAR study of this compound would involve synthesizing a series of analogues and testing their biological activity, followed by the generation of molecular descriptors to build a predictive model. This model could then guide the design of more potent derivatives.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery, as it provides insights into the binding mechanism and affinity of a potential drug molecule at a biological target's active site.

The process involves placing the ligand into the binding site of a protein and evaluating the binding energy using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Studies on various benzothiazole derivatives have utilized molecular docking to explore their potential as inhibitors of various enzymes. For example, benzothiazole-hydrazone analogues were docked into the active sites of H+/K+ ATPase and cyclooxygenase-2 (COX-2) to assess their anti-ulcer and anti-inflammatory potential, respectively. nih.govrsc.org In another study, benzothiazole derivatives were evaluated as potential GABA-aminotransferase inhibitors for anticonvulsant activity. wjarr.com Docking studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole derivatives identified potent binding affinities against the DprE1 enzyme of Mycobacterium tuberculosis. nih.gov

For this compound, molecular docking could be used to screen it against a panel of known biological targets for benzothiazoles, predicting its potential therapeutic applications and guiding the design of more effective inhibitors.

Table 3: Examples of Protein Targets for Benzothiazole Derivatives in Molecular Docking Studies Note: This table lists protein targets that have been studied with compounds structurally related to this compound.

Derivative Class Protein Target Biological Activity Reference
Benzothiazole-hydrazones H+/K+ ATPase Anti-ulcer nih.govrsc.org
Benzothiazole-hydrazones Cyclooxygenase-2 (COX-2) Anti-inflammatory nih.gov
Thiazole (B1198619) derivatives Tubulin (Colchicine binding site) Anticancer nih.gov
Benzothiazole-thiazole hybrids p56-lck Tyrosine Kinase Anticancer biointerfaceresearch.com
Benzothiazole derivatives GABA-aminotransferase Anticonvulsant wjarr.com

Table of Mentioned Compounds

Compound Name
This compound
Benzothiazole (BTH)
2-Hydroxybenzothiazole
2-Aminobenzothiazole (B30445)
2-Methylthiobenzothiazole (2-SCH3_BTH)
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide
2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide
Thiazole-based hydrazones
Benzothiazole-hydrazones
Thiazole derivatives
Benzothiazole-thiazole hybrids

Ligand-Protein Binding Mechanisms (e.g., enzyme active sites)

Computational studies on various benzothiazole derivatives have revealed their potential to interact with the active sites of several enzymes, suggesting mechanisms of action for their observed biological activities. These in silico methods are crucial in modern drug discovery for predicting how a ligand, such as a benzothiazole derivative, might bind to a protein target.

Benzothiazole derivatives have been investigated as inhibitors of a range of enzymes. For instance, some derivatives have been identified as potent inhibitors of the p56lck enzyme, a protein kinase involved in T-cell activation, by binding to its ATP binding site. biointerfaceresearch.com This interaction suggests a competitive inhibition mechanism. biointerfaceresearch.com In the context of antimicrobial research, certain benzothiazole compounds have been shown to target and suppress the activity of Escherichia coli dihydroorotase. nih.gov The molecular interactions observed in docking studies indicate that these compounds can form hydrogen bonds with key residues within the enzyme's active site, such as LEU222 or ASN44. nih.govdntb.gov.ua

Furthermore, other studies have explored benzothiazole derivatives as inhibitors of tyrosinase, an enzyme involved in melanogenesis. nih.gov The binding of these compounds to the enzyme's active site involves interactions with key amino acid residues. nih.gov For example, the amino groups of a thiourea-linked benzothiazole were found to form hydrogen bonds with Glu322. nih.gov In the fight against tuberculosis, benzothiazole analogs have been computationally evaluated against 7,8-diamino pelargonic acid aminotransaminase (DAPA), an enzyme crucial for the survival of Mycobacterium tuberculosis. nih.gov Similarly, against multidrug-resistant bacteria, benzothiazole-coupled azetidinone derivatives have been designed to inhibit β-lactamase, with computational analyses confirming their stable binding to the enzyme. worldscientific.com

The versatility of the benzothiazole scaffold is also evident in its targeting of enzymes relevant to other diseases. For example, derivatives have been studied as potential inhibitors of human BACE-1, an enzyme associated with Alzheimer's disease, with docking studies identifying specific interactions within the protein's active site. In cancer research, new benzothiazole-based molecules have been designed as inhibitors of the BCL-2 family of enzymes, which are key regulators of apoptosis. mdpi.com

Elucidation of Binding Affinities and Interaction Modes

Molecular docking and other computational techniques are instrumental in elucidating the binding affinities and specific interaction modes of benzothiazole derivatives with their protein targets. These studies provide valuable data, such as docking scores and predicted inhibitory concentrations (IC₅₀), and detail the non-covalent interactions that stabilize the ligand-protein complex.

The binding affinity of benzothiazole derivatives can vary significantly depending on their substitution patterns and the target protein. For example, in a study of benzothiazole-thiazole hybrids as p56lck inhibitors, molecular docking was used to identify compounds with favorable binding patterns within the ATP binding site. biointerfaceresearch.com Another study on benzothiazole derivatives as antimicrobial agents reported minimum inhibitory concentration (MIC) values ranging from 25 to 200 µg/mL against various bacterial and fungal strains. nih.gov The most effective compounds in this study also showed significant suppression of E. coli dihydroorotase activity. nih.gov

The specific interactions between benzothiazole derivatives and protein active sites are key to their inhibitory potential. These interactions commonly include:

Hydrogen Bonding: A prevalent interaction, for instance, between the amino groups of a benzothiazole-thiourea conjugate and the Glu322 residue of tyrosinase. nih.gov In another case, hydrogen bonds were observed with LEU222 or ASN44 in the active site of E. coli dihydroorotase. nih.govdntb.gov.ua

π-π Stacking: The aromatic nature of the benzothiazole ring system facilitates π-π stacking interactions with aromatic residues in the protein's active site, such as His244 and His263 in tyrosinase. nih.gov

Arene-H Interactions: In a study of benzothiazole derivatives targeting the DHPS enzyme, arene-H interactions were observed with Lys220 within the p-aminobenzoic acid (PABA) pocket. mdpi.com

The following table summarizes the binding affinities and interaction modes of some studied benzothiazole derivatives with their respective protein targets.

Compound/Derivative ClassProtein TargetPredicted Binding AffinityKey Interactions
Benzothiazole-Thiazole Hybridsp56lck-Binding to ATP site, hinge region, allosteric site, and activation loop interactions. biointerfaceresearch.com
Benzothiazole-Thiourea ConjugatesMushroom TyrosinaseIC₅₀ = 1.3431 ± 0.0254 µM (for BT2)Hydrogen bonding with Glu322; π-π stacking with His244 and His263. nih.gov
{2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone7,8-Diamino pelargonic acid aminotransaminase (DAPA)Binding Affinity = -24.75 kcal/mol-
Benzothiazole derivativesE. coli DihydroorotaseMIC = 25-200 µg/mLHydrogen bonds with LEU222 or ASN44; hydrophobic interactions. nih.govdntb.gov.ua
Benzothiazole-coupled azetidinone derivativesβ-lactamaseMIC = 12.5 µg/mL and 50 µg/mL (for GD6 and GD5 against MDR E. coli)Stable binding within the enzyme active site. worldscientific.com
ThiazoloquinazolinedioneHuman BACE-1Docking Score = -6.8Interactions within chains A and B of the protein complex.
Benzothiazole-profen hybrid amidesHuman Serum Albumin (HSA)-Strong affinity for HSA. nih.gov
2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamideCarbonic Anhydrase (PDB ID: 3BL1)Binding Energy = -6.85 to -8.75 kcal/mol-
Triazinoindole bearing benzimidazole/benzoxazole derivativesUreaseIC₅₀ = 0.20 ± 0.01 to 36.20 ± 0.70 μMHydrogen bonding with the enzyme active site. mdpi.com

Molecular Dynamics Simulations (if applicable in general benzothiazole research)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. In the context of benzothiazole research, MD simulations are frequently employed to assess the stability of ligand-protein complexes predicted by molecular docking and to gain deeper insights into the binding mechanisms. nih.govnih.govacs.org

For instance, MD simulations have been used to confirm the stability of complexes between benzothiazole derivatives and their target enzymes, such as p56lck and acetylcholinesterase. biointerfaceresearch.comacs.org These simulations can reveal fluctuations in the protein structure upon ligand binding and the persistence of key interactions over the simulation period. nih.gov A study on benzothiazole-profen hybrid amides complexed with human serum albumin (HSA) utilized MD simulations to evaluate the stability of the predicted binding poses. nih.gov

In the investigation of potential inhibitors for SARS-CoV-2, MD simulations were performed on complexes of benzothiazole derivatives with the main protease (Mpro) and the human ACE2 receptor to analyze the stability of the protein-ligand interactions. nih.gov Similarly, MD simulations have validated the stability of benzothiazole derivatives in complex with β-lactamase, providing a dynamic view of the inhibition mechanism. worldscientific.com

The insights from MD simulations are crucial for lead optimization in drug discovery, as they provide a more realistic picture of the ligand-receptor interactions in a dynamic environment compared to the static view offered by molecular docking alone.

Biological Activity Mechanisms of 2 Chloro 7 Methylbenzo D Thiazole Derivatives in Vitro and Mechanistic Studies

Derivatives of the benzothiazole (B30560) scaffold, including those related to 2-Chloro-7-methylbenzo[d]thiazole, have been the subject of extensive research to elucidate their mechanisms of biological activity. These investigations have revealed multifaceted ways in which these compounds interact with microbial cells at a molecular level, leading to the inhibition of growth and virulence. The following sections detail the in vitro and mechanistic studies that have uncovered these antimicrobial actions.

Antimicrobial Activity Mechanisms

The antimicrobial effects of this compound derivatives are attributed to several distinct mechanisms, primarily targeting bacteria and fungi through pathways that are essential for their survival and pathogenicity.

A primary indicator of the antibacterial potential of benzothiazole derivatives is their ability to inhibit bacterial growth, a characteristic quantified by the Minimum Inhibitory Concentration (MIC). Studies have demonstrated that these compounds possess potent activity against a range of bacteria, including clinically significant drug-resistant strains.

For instance, a series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives exhibited strong antibacterial effects. nih.gov One of the most effective compounds, bearing a 4-fluorophenyl group (A2), was particularly potent against Methicillin-Resistant Staphylococcus aureus (MRSA), with an MIC value of 1.5 μg/mL. nih.gov These compounds also inhibited the growth of vancomycin-resistant Enterococcus faecalis and Enterococcus faecium (VREs) with MIC values ranging from 2 to 8 μg/mL, proving more effective than vancomycin (B549263) itself in these cases. nih.gov

Similarly, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed significant activity, especially against Gram-positive bacteria. The compound 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide was a standout, displaying MIC values as low as 6.25 μg/mL against Staphylococcus aureus and Bacillus subtilis. nih.gov The enhanced activity of this dichlorinated derivative suggests that increased lipophilicity may facilitate better penetration of the bacterial cell wall and interaction with intracellular targets. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives

Compound Class/Derivative Bacterial Strain MIC (μg/mL) Reference
3-methylbenzo[d]thiazol-methylquinolinium derivatives
Derivative A2 (with 4-fluorophenyl group) MRSA 1.5 nih.gov
Quinolinium derivatives Vancomycin-Resistant E. faecalis (VRE) 2-8 nih.gov
Quinolinium derivatives Vancomycin-Resistant E. faecium (VRE) 2-8 nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides
2-(2,4-dichlorophenyl) derivative Staphylococcus aureus 6.25 nih.gov
2-(2,4-dichlorophenyl) derivative Bacillus subtilis 6.25 nih.gov
2-(4-methoxyphenyl) derivative Staphylococcus aureus 12.5 nih.gov
2-(4-methoxyphenyl) derivative Bacillus subtilis 12.5 nih.gov

Beyond direct growth inhibition, certain thiazole-quinolinium derivatives have been shown to affect bacterial morphology, suggesting a mechanism involving the disruption of the cell envelope or related structures. rsc.org In detailed studies, treatment with these compounds caused bacterial cells to display a more-elongated shape compared to untreated cells. rsc.org This alteration in morphology points to an interference with the bacterial cell division process, which is intrinsically linked to the integrity and function of the cell membrane and wall. While not a direct measure of membrane lysis, this morphological change indicates a disruption of the fundamental processes that maintain cellular structure. rsc.org

A sophisticated antibacterial strategy involves targeting quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence, biofilm formation, and other pathogenic behaviors. nih.govrsc.org Disrupting this system can attenuate bacterial virulence without exerting direct bactericidal pressure, which may slow the development of resistance. rsc.org

Benzothiazole derivatives have emerged as potent anti-QS agents. nih.govresearchgate.net In one study, a novel benzothiazole derivative, compound D3, effectively suppressed QS-regulated virulence factors in Xanthomonas oryzae pv oryzae (Xoo), a major plant pathogen. nih.gov This inhibition extended to key pathogenic traits such as biofilm formation, the production of extracellular polysaccharides and enzymes, and flagellar motility. nih.gov

Further research into benzo[d]thiazole-2-thiol derivatives identified compounds that act as selective inhibitors of the LasB quorum sensing system in Pseudomonas aeruginosa. rsc.org Notably, some of these compounds did not affect bacterial growth at high concentrations, highlighting their specific anti-virulence mechanism. rsc.org For example, compound 7 in the study showed promising QS inhibition with an IC50 of 45.5 μg/mL and also demonstrated moderate anti-biofilm activity. rsc.org This selectivity suggests a targeted interaction with QS receptors like LasR. rsc.org

Table 2: Quorum Sensing Inhibition by Benzothiazole Derivatives

Compound Class/Derivative Target Organism QS System/Factor Inhibited IC50 / Effect Reference
Benzothiazole derivative D3 Xanthomonas oryzae pv oryzae Biofilm, EPS, extracellular enzymes, flagella EC50 of 1.54 μg/mL (antibacterial) nih.gov
Benzo[d]thiazole-2-thiol derivative 7 Pseudomonas aeruginosa LasB system IC50 of 45.5 μg/mL rsc.org
Benzo[d]thiazole-2-thiol derivative 3 Pseudomonas aeruginosa LasB system IC50 of 115.2 μg/mL rsc.org
Benzo[d]thiazole-2-thiol derivative 6 Pseudomonas aeruginosa LasB system IC50 of 182.2 μg/mL rsc.org

A key mechanism for the antibacterial action of benzothiazole derivatives is the inhibition of essential bacterial enzymes. While MurB is a known target, studies on benzothiazole derivatives have highlighted other critical enzyme targets, particularly those involved in cell division and metabolism.

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring that initiates cytokinesis. nih.gov Thiazole-quinolinium derivatives have been identified as inhibitors of FtsZ. rsc.org Biochemical assays demonstrated that these compounds disrupt the dynamic assembly and polymerization of FtsZ, which in turn prevents the formation of the Z-ring. rsc.org Specifically, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives were found to disrupt the GTPase activity of FtsZ, inhibiting cell division and leading to bacterial cell death. nih.gov

Molecular docking and in silico studies have predicted other enzyme targets. For example, 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have been evaluated for their antitubercular activity, with docking studies showing potent binding affinities against the DprE1 enzyme, a critical component in the synthesis of the mycobacterial cell wall. nih.gov The same study also showed that a particularly effective antibacterial derivative had a strong docking score against 2,2-dialkylglycine decarboxylase, another essential bacterial enzyme. nih.gov

Table 3: Predicted and Confirmed Enzyme Inhibition by Benzothiazole Derivatives

Compound Class Target Enzyme Role of Enzyme Mechanism of Inhibition Reference
3-methylbenzo[d]thiazol-methylquinolinium derivatives FtsZ Bacterial cell division (Z-ring formation) Disrupts GTPase activity and dynamic assembly nih.gov
Thiazole-quinolinium derivatives FtsZ Bacterial cell division (Z-ring formation) Stimulates polymerization, disrupting dynamic assembly rsc.org
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides DprE1 Mycobacterial cell wall synthesis Predicted potent binding affinity nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides 2,2-dialkylglycine decarboxylase Bacterial metabolism Predicted strong binding affinity nih.gov

In addition to their antibacterial properties, thiazole (B1198619) derivatives have demonstrated significant antifungal activity, particularly against opportunistic pathogens like Candida albicans. nih.gov Mechanistic studies have sought to determine how these compounds exert their effects on fungal cells.

The primary modes of action investigated involve interactions with the fungal cell wall and the cell membrane. nih.gov Research on thiazole derivatives containing a cyclopropane (B1198618) system revealed a potent antifungal effect against C. albicans, with MIC values as low as 0.008–7.81 µg/mL. nih.gov To understand the mechanism, tests were conducted to see if the compounds interacted directly with the cell wall or with the ergosterol (B1671047) in the cell membrane, which affects ion permeability. The high lipophilicity of these derivatives was correlated with their strong antifungal activity, suggesting that their ability to penetrate or integrate into the lipid-rich fungal membrane is a key factor. nih.gov The mechanism is distinct from that of polyenes, which bind to ergosterol causing cell lysis, and azoles, which inhibit its synthesis. nih.gov The fungicidal effect of these thiazole derivatives was confirmed by Minimum Fungicidal Concentration (MFC) values that were typically 2-4 times higher than the MIC values. nih.gov

**Table 4: Antifungal Activity of Thiazole Derivatives against *Candida albicans***

Parameter Range of Values (µg/mL) Significance Reference
Minimum Inhibitory Concentration (MIC) 0.008–7.81 Indicates potent growth inhibition nih.gov
Minimum Fungicidal Concentration (MFC) 0.015–31.25 Indicates fungicidal (killing) activity nih.gov
MIC50 (Inhibits 50% of strains) 0.12–1.95 Shows broad effectiveness across isolates nih.gov
MIC90 (Inhibits 90% of strains) 0.24–3.91 Shows high effectiveness across isolates nih.gov

Anti-tubercular Activity Mechanisms

Derivatives of the benzothiazole scaffold have demonstrated significant in vitro bactericidal activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.

A study focusing on 2-mercaptobenzothiazole (B37678) derivatives revealed that substitutions on the benzothiazole moiety influenced their anti-tubercular efficacy. nih.gov Specifically, compounds with alkyl groups, such as C3 and C4, showed a more potent response against Mtb H37Ra, M. bovis (BCG), and Mtb H37Rv mc² 6230 strains compared to the unsubstituted core compound. nih.govrsc.org

Another study synthesized a series of pyrimidine-tethered benzothiazole derivatives and tested their potency against various Mtb strains. nih.gov Compounds incorporating a 6-methylbenzo[d]thiazole moiety, which is structurally very similar to the subject compound, were among those tested. The results highlighted that compounds 5c , 5b , 12 , and 15 were highly active against the drug-sensitive Mtb strain (ATCC 25177), with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov Several of these derivatives also maintained good activity against MDR and XDR strains. nih.gov

Furthermore, research on small peptide conjugates of benzothiazole-2-carboxylic acids identified compounds with a 6-methylbenzo[d]thiazole core that showed promising anti-tubercular activity. researchgate.net Specifically, methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate demonstrated an MIC value of 8 µg/mL and was found to be mycobactericidal at a concentration of 16 µg/mL against the M.tb H37Ra strain. researchgate.net Acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have also been shown to inhibit the growth of the H37Rv strain of Mycobacterium tuberculosis. rsc.org

Table 2: In Vitro Anti-tubercular Activity of Selected Benzothiazole Derivatives

Compound/Series Mtb Strain(s) MIC Range (µg/mL) Reference
2-Mercaptobenzothiazoles (C3, C4) Mtb H37Ra, M. bovis, Mtb H37Rv Not specified, potent activity nih.govrsc.org
Pyrimidine-tethered benzothiazoles (5b, 5c, 12, 15) Mtb (drug-sensitive) 0.24 - 0.98 nih.gov
Pyrimidine-tethered benzothiazoles Mtb (MDR & XDR) 0.98 - 62.5 nih.gov
Methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate M.tb H37Ra 8 researchgate.net

A critical and validated target for anti-tubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). sci-hub.stnih.gov This flavoenzyme is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov Inhibition of DprE1 halts the production of these vital polymers, leading to cell death. sci-hub.st

Benzothiazole-containing compounds have emerged as potent inhibitors of DprE1. researchgate.net The mechanism of inhibition can be either covalent or non-covalent. The most well-known covalent inhibitors are the benzothiazinones (BTZ), such as BTZ043. nih.gov These compounds act as prodrugs; the nitro group on the benzothiazinone core is reduced by the flavin cofactor within the DprE1 active site. This generates a reactive nitroso species that forms a covalent bond with a key cysteine residue (Cys387), leading to irreversible "suicide" inhibition of the enzyme. nih.gov

More relevant to this compound are the non-covalent inhibitors. A benzothiazolyl derivative known as TCA1 has been identified as a selective non-covalent inhibitor of DprE1, directly leading to cell wall inhibition. vlifesciences.com Further studies have explored small peptide conjugates of benzothiazole-2-carboxylic acid as non-covalent DprE1 inhibitors. researchgate.net Molecular docking studies of these compounds, including a methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate, have provided insights into their binding within the DprE1 active site, suggesting that they represent a promising class of anti-tubercular agents targeting this essential enzyme. researchgate.net

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (A and B isoforms)

Derivatives of the benzothiazole scaffold have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. The enzyme exists in two isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease, respectively. researchgate.net

A study on thirteen 2-methylbenzo[d]thiazole derivatives, which are structurally analogous to this compound, demonstrated their potent and selective inhibition of human MAO-B. researchgate.net All compounds in this series exhibited half-maximal inhibitory concentration (IC50) values below 0.017 µM for MAO-B. The most effective MAO-B inhibitor, compound 4d , had an IC50 value of 0.0046 µM. researchgate.net In contrast, the most potent MAO-A inhibitor from the same series, compound 5e , had a significantly higher IC50 value of 0.132 µM, highlighting the MAO-B selectivity of this chemical class. researchgate.net

Other related heterocyclic structures also show significant MAO inhibition. A series of benzofuran–thiazolylhydrazone derivatives were synthesized and evaluated, with one compound showing strong inhibitory activity against the MAO-A isoenzyme with an IC50 of 0.073 µM. nih.gov Similarly, studies on 2,1-benzisoxazole derivatives found them to be mostly specific inhibitors of MAO-B, with the most potent compound exhibiting an IC50 value of 0.017 µM. nih.gov These findings suggest that the benzothiazole core, and by extension derivatives of this compound, is a promising scaffold for developing novel and selective MAO inhibitors. researchgate.net

Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by Selected Benzothiazole and Related Derivatives

Compound Class Enzyme Isoform Most Potent IC50 (µM) Reference
2-Methylbenzo[d]thiazole Derivatives MAO-B 0.0046 researchgate.net
2-Methylbenzo[d]thiazole Derivatives MAO-A 0.132 researchgate.net
Benzofuran–thiazolylhydrazone Derivatives MAO-A 0.073 nih.gov
Benzofuran–thiazolylhydrazone Derivatives MAO-B 0.75 nih.gov
2,1-Benzisoxazole Derivatives MAO-B 0.017 nih.gov

Carbonic Anhydrase Inhibition

Derivatives of the benzothiazole scaffold have been identified as notable inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov These enzymes are crucial for regulating numerous physiological processes. nih.gov In vitro studies have focused on various human (h) CA isoforms, revealing that specific structural modifications to the benzothiazole ring system lead to potent and sometimes selective inhibition.

Research into novel benzothiazole derivatives incorporating amino acid moieties (glycine, alanine, and phenylalanine) demonstrated their efficacy against four human isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.gov These compounds exhibited inhibitory activity with constants (Kᵢ) in the micromolar range, showing particular effectiveness against the hCA V and hCA II isoforms. nih.gov For instance, substitutions at the 6-position of the benzothiazole ring with methyl (Me) and methylsulfonyl (SO₂Me) groups were found to positively contribute to the inhibitory activity. nih.gov

Furthermore, a series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated, using the known inhibitor ethoxzolamide (B1671626) as a lead molecule. mdpi.comacs.org This research yielded highly potent inhibitors, with some 2-amino-substituted and halogenated derivatives demonstrating subnanomolar to low nanomolar inhibition constants against cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated transmembrane isoform hCA IX. mdpi.comacs.org The structure-activity relationship in this class is sharp, where minor structural changes can lead to significant differences in inhibitory potency and selectivity. mdpi.com

Conversely, not all derivatives show strong activity. A study on pyrazolo-1,2-benzothiazine acetamides found that these particular scaffolds have low to negligible inhibitory potential against hCA I, II, IX, and XII. mdpi.com

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzothiazole Derivatives

Compound Class/DerivativeTarget Isoform(s)Inhibition Constant (Kᵢ)Reference(s)
Benzothiazole-amino acid conjugateshCA II, hCA V2.9 to 88.1 µM nih.gov
2-Amino-benzothiazole-6-sulfonamideshCA I< 100 nM mdpi.com
Halogenated benzo[d]thiazole sulfonamideshCA II, hCA VII, hCA IXSubnanomolar to low nanomolar mdpi.comacs.org
Pyrazolo-1,2-benzothiazine acetamideshCA IX> 72.9 µM mdpi.com

Anti-inflammatory Activity Mechanisms

Modulation of Inflammatory Pathways (in vitro models)

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways in various in vitro models. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.net

Studies have shown that certain benzothiazole derivatives can act as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory cascade that produces leukotrienes. rsc.org For example, one thiazole derivative was identified with potent inhibitory activity against COX-2 (IC₅₀ of 0.09 µM) and 5-LOX (IC₅₀ of 0.38 µM). rsc.org In vitro analysis using RAW 264.7 macrophage cells confirmed that this dual inhibitor significantly reduced the production of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). rsc.org

Another well-documented mechanism is the suppression of pro-inflammatory cytokine production. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common in vitro model for inflammation, benzothiazole-based compounds have been shown to effectively inhibit the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized, with one compound showing potent inhibition of IL-6 release with an IC₅₀ value of 2.294 µM. nih.gov Research has also highlighted a lead compound, 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine, for its ability to promote apoptosis and arrest the cell cycle in cancer cells, activities often linked with anti-inflammatory effects. preprints.org

Table 3: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives

Compound Class/DerivativeIn Vitro ModelTarget/MarkerActivity Metric (IC₅₀)Reference(s)
Thiazole derivative (6l)Enzyme AssayCOX-20.09 µM rsc.org
Thiazole derivative (6l)Enzyme Assay5-LOX0.38 µM rsc.org
Indole-formamide benzimidazole-thiazole (13b)RAW264.7 cellsIL-6 release2.294 µM nih.gov
Indole-formamide benzimidazole-thiazole (13b)RAW264.7 cellsNO release10.992 µM nih.gov
Benzo[d]thiazol-2-amine derivativesEnzyme AssayCOX-1 / COX-25.0 - 10 µM nih.gov

Antidiabetic Activity Mechanisms (in vitro models)

Glucose Lowering Effects (in vitro models)

The potential of benzothiazole derivatives as antidiabetic agents has been explored through several in vitro mechanistic studies. A key mechanism identified is the inhibition of carbohydrate-hydrolyzing enzymes, specifically α-amylase and α-glucosidase. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. Inhibiting them can delay glucose absorption and lower postprandial blood glucose levels.

A study focusing on thiazolidinone-based benzothiazole derivatives demonstrated potent in vitro inhibitory activity against both α-amylase and α-glucosidase. mdpi.com Several synthesized compounds showed significantly stronger inhibition than the standard drug, acarbose. For example, a derivative featuring 4-chloro and 6-hydroxy substitutions on the benzothiazole ring exhibited IC₅₀ values of 7.90 ± 0.10 µM against α-amylase and 9.85 ± 0.20 µM against α-glucosidase. mdpi.com

Another important molecular target for antidiabetic drugs is the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor is a master regulator of genes involved in glucose and lipid metabolism. While many studies are conducted in vivo, in silico molecular docking has provided valuable mechanistic insights. Docking studies of 2-aminobenzothiazole (B30445) derivatives linked to guanidines showed a high binding affinity for the PPARγ receptor, suggesting that their glucose-lowering effects may be mediated through its activation, similar to the mechanism of the thiazolidinedione class of drugs. mdpi.com Additionally, certain 6-methyl-chromonyl-2,4-thiazolidinediones have been shown to increase insulin (B600854) release in vitro in the presence of glucose, indicating a direct effect on pancreatic β-cell function. nih.gov

Table 4: In Vitro Antidiabetic Activity of Benzothiazole and Thiazole Derivatives

Compound Class/DerivativeTarget EnzymeActivity Metric (IC₅₀)Reference(s)
Thiazolidinone-benzothiazole (4-Chloro, 6-hydroxy)α-Amylase7.90 ± 0.10 µM mdpi.com
Thiazolidinone-benzothiazole (4-Chloro, 6-hydroxy)α-Glucosidase9.85 ± 0.20 µM mdpi.com
Thiazolidinone-benzothiazole (4-Chloro)α-Amylase9.70 ± 0.20 µM mdpi.com
Thiazolidinone-benzothiazole (4-Chloro)α-Glucosidase10.50 ± 0.20 µM mdpi.com
Thiazolidinone-benzothiazole (6,7-dichloro)α-Amylase13.20 ± 0.30 µM mdpi.com

Antiviral Activity Mechanisms (in vitro models)

The benzothiazole scaffold is a key component in a variety of derivatives that exhibit broad-spectrum antiviral activity in vitro. mdpi.com Mechanistic studies have identified several specific viral proteins and processes that are targeted by these compounds.

One of the most studied targets is the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication. Benzothiazole derivatives have been shown to inhibit this enzyme through allosteric modulation, binding to a site distinct from the enzyme's active site and inducing a conformational change that reduces its activity. nih.govmdpi.com

For Human Immunodeficiency Virus (HIV), benzothiazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inhibiting the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle. nih.gov Another anti-HIV mechanism involves the inhibition of the HIV integrase enzyme. A specific benzothiazole-chromenone derivative was found to block the nuclear translocation of the integrase, preventing the integration of viral DNA into the host cell's genome. nih.gov

Derivatives have also shown activity against Herpes Simplex Virus (HSV). For example, pyrimido[2,1-b]benzothiazole compounds were able to reduce the formation of viral plaques in cell culture, indicating an interference with the viral replication cycle. nih.gov In studies with other viruses like Coxsackievirus B5 (CVB5), the mechanism of action for related heterocyclic compounds was traced to the early stages of infection, suggesting that the compounds may block the virus from attaching to or entering host cells. mdpi.com

Interference with Viral Replication (e.g., HSV-1, BVDV, RVA, HAdV7)

The benzothiazole nucleus is a versatile scaffold that has been incorporated into a variety of antiviral agents. nih.gov Research has demonstrated that derivatives of the broader benzothiazole class can inhibit a range of viruses, including herpes viruses, such as Herpes Simplex Virus-1 (HSV-1), and Bovine Viral Diarrhea Virus (BVDV), which serves as a surrogate for Hepatitis C Virus (HCV). nih.govnih.gov The mechanism of action for many antiviral drugs involves interfering with key stages of the viral life cycle, such as attachment to the host cell, replication of the viral genome, or the function of essential viral enzymes like polymerases and proteases. nih.gov

While the general class of benzothiazoles has shown promise, specific data on the activity of this compound derivatives against HSV-1 and BVDV are not extensively detailed in the available literature. Furthermore, there is a notable lack of specific research investigating the efficacy of any benzothiazole derivatives against Rotavirus (RVA) and Human Adenovirus 7 (HAdV7). One study on benzo[g]quinazoline (B13665071) derivatives, a different heterocyclic system, did show activity against the human rotavirus Wa strain, suggesting that novel scaffolds can be effective against this target. mdpi.com However, this activity cannot be directly extrapolated to benzothiazole derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of benzothiazole derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which correlate specific structural modifications with changes in biological efficacy, are crucial for designing more potent and selective therapeutic agents. For the benzothiazole scaffold, substitutions at various positions, particularly the 2-position, have been shown to be critical for activity. nih.gov

Influence of Halogenation and Methylation on Bioactivity

The introduction of halogen atoms and methyl groups onto the benzothiazole ring can significantly modulate a compound's biological profile. Halogenation, such as the inclusion of a chloro group, can alter factors like lipophilicity, which affects the compound's ability to cross cellular membranes and interact with its target. For instance, a 6-chlorobenzothiazole derivative displayed promising anti-HIV effects. nih.gov Similarly, a lead compound identified as 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine has been noted for its anticancer activity, highlighting the significance of a chloro group at the 7-position. nih.gov

Positional Isomerism and Biological Efficacy

The specific placement of substituents on the benzothiazole ring, known as positional isomerism, can have a dramatic impact on biological efficacy. A minor shift in the location of a functional group can alter the molecule's three-dimensional shape and electronic distribution, thereby affecting its interaction with biological targets. For example, metabolic studies of 2-(4-aminophenyl)benzothiazoles revealed that the position of substituents influenced whether the primary metabolic pathway was N-acetylation or oxidation. acs.org

Despite the clear importance of isomerism, there is a lack of direct comparative studies on the biological efficacy of positional isomers of chloromethylbenzothiazole. Research comparing the antiviral or antimicrobial activity of this compound with its isomers, such as 2-Chloro-6-methylbenzothiazole or 7-Chloro-2-methylbenzo[d]thiazole, has not been reported. Such studies would be invaluable for elucidating the precise structural requirements for optimal bioactivity within this specific series of substituted benzothiazoles.

Advanced Applications and Material Science Contributions of 2 Chloro 7 Methylbenzo D Thiazole Derivatives

Applications in Molecular Probes and Imaging

The benzothiazole (B30560) core is a fundamental component in the design of fluorescent molecules that can interact with biological systems, making derivatives of 2-Chloro-7-methylbenzo[d]thiazole promising candidates for developing advanced molecular probes.

Derivatives of the benzothiazole scaffold are integral to the creation of novel fluorogenic DNA stains. Asymmetric monomethine cyanine (B1664457) dyes, which are analogues of the well-known DNA stain Thiazole (B1198619) Orange (TO), have been synthesized using halogen-containing benzothiazole precursors. nih.govnih.gov These dyes exhibit a remarkable property: they are essentially non-fluorescent when free in a solution but become intensely fluorescent upon binding to double-stranded DNA (dsDNA). nih.govnih.gov This fluorescence enhancement occurs because the rotation around the methine bridge connecting the benzothiazole and quinoline (B57606) (or other heterocyclic) moieties is restricted upon intercalation between the DNA base pairs. nih.gov

The synthesis of these advanced dyes often involves the condensation of a quaternary benzothiazolium salt with a substituted quinolinium salt. nih.gov The 2-chloro group on a precursor like this compound provides a reactive site for building these complex dye structures. The resulting halogen-containing cyanine dyes absorb light at wavelengths between 509-519 nm with high molar absorptivity and show significant fluorescence enhancement upon binding to DNA, making them invaluable tools in bioanalytical research. nih.gov

Contributions to Functional Material Design

The inherent photophysical properties of the benzothiazole ring system make it a key building block in the field of material science, particularly for creating compounds with specific luminescent and photoactive characteristics.

Benzothiazole derivatives are known for their significant luminescent properties, which can be fine-tuned by altering the substituents on the heterocyclic ring system. researchgate.net Research into related structures has shown that processes like excited-state intramolecular proton transfer (ESIPT) can be engineered into the molecule by strategically placing hydroxyl and octanamide (B1217078) groups on the benzothiazole core. This allows for the creation of compounds that exhibit vastly different emission colors, from blue-violet to green and orange, all from a similar molecular backbone. researchgate.net

By doping these different benzothiazole-based emitters into a polymer matrix such as Polymethyl methacrylate (B99206) (PMMA), it is possible to fabricate materials that produce white light, with CIE chromaticity coordinates approaching pure white (0.31, 0.32). researchgate.net The versatility of the benzothiazole scaffold, as represented by starting materials like this compound, suggests its utility in creating novel organic light-emitting diodes (OLEDs) and other photoactive functional materials. researchgate.netsmolecule.com

Role as Synthetic Intermediates for Complex Molecular Architectures

The this compound molecule is a prime example of a versatile synthetic intermediate. The chlorine atom at the 2-position of the thiazole ring is a reactive leaving group, making it an ideal site for nucleophilic substitution reactions. This reactivity allows chemists to readily introduce a wide variety of functional groups and build more complex molecular frameworks. smolecule.com

This synthetic utility is demonstrated in the creation of numerous biologically active compounds where a benzothiazole core is essential. For instance, various benzothiazole-piperidine derivatives have been synthesized and evaluated for mosquitocidal properties. researchgate.net Similarly, by reacting chloro-substituted benzothiazoles with other heterocyclic precursors, researchers have developed novel Schiff bases and pyrazole (B372694) derivatives with potent anthelmintic and insecticidal activities. asianpubs.org The development of benzothiazole derivatives as potential anticancer and anti-inflammatory agents further underscores the importance of chloro-benzothiazole intermediates in medicinal chemistry for creating innovative therapeutic compounds. nih.gov

Potential for Agrochemical Development (e.g., Insecticidal, Larvicidal, Repellent activity)

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in the discovery of new agrochemicals due to their broad spectrum of biological activities, including fungicidal, antiviral, and insecticidal properties. nih.gov The introduction of a chlorine atom into the benzothiazole structure is a known strategy for enhancing biocidal efficacy. asianpubs.orgnih.gov

Studies on various chloro-benzothiazole derivatives have demonstrated significant potential in pest control. For example, a series of benzothiazole-piperidine compounds were tested for their effectiveness against the mosquito Aedes aegypti, the vector for diseases like dengue and Zika virus. Several of these compounds showed notable larvicidal and adulticidal activity. researchgate.net

Table 1: Larvicidal and Adulticidal Activity of Benzothiazole-Piperidine Derivatives Against Aedes aegypti

Compound Larvicidal Activity (LC₅₀ in mg/L) Adulticidal Activity (LD₅₀ in ng/mosquito)
2 10.6 >800
4 23.3 >800
6 10.2 227.7
7 19.4 >800
8 19.3 >800
10 41.5 293.7
11 20.3 >800
13 18.0 >800

Data sourced from a study on benzothiazole derivatives' mosquitocidal effects. researchgate.net Note: Compounds listed are substituted benzothiazole-piperidines.

Further research has explored other complex derivatives for insecticidal applications. Schiff bases derived from 6-chloro-benzothiazole have shown significant insecticidal effects against termites (Coptotermes formosanus), with some derivatives showing activity comparable to the commercial standard, Chlorpyrifos. asianpubs.org Additionally, certain chlorobenzothiazole derivatives have been evaluated as insect growth regulators (IGRs) against the cotton leafworm, Spodoptera littoralis, demonstrating high toxicity with LC₅₀ values as low as 34.02 ppm. researchgate.net These findings highlight the promise of the this compound scaffold as a basis for developing new and effective agrochemicals.

Table 2: Insecticidal Activity of Benzothiazole Derivatives Against Termites (Coptotermes formosanus)

Compound Mortality (%) after 24h Standard (Chlorpyrifos) Mortality (%)
6d (chloro-substituted) 100 100
6e (fluoro-substituted) 100 100

Data from a study on the insecticidal activity of substituted benzothiazole derivatives. asianpubs.org Concentration was 0.58 mg/cm².

Future Research Directions and Emerging Opportunities for 2 Chloro 7 Methylbenzo D Thiazole

Exploration of Novel and Sustainable Synthetic Pathways

The development of eco-friendly and efficient methods for synthesizing 2-substituted benzothiazoles is a significant area of current research. mdpi.com Scientists are moving away from traditional synthesis routes that often require harsh conditions, expensive catalysts, or produce significant waste. mdpi.com

One promising approach involves a metal-free synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and DMF derivatives, using only imidazolium (B1220033) chloride as a promoter. mdpi.com This method is lauded for its simplicity, cost-effectiveness, and ability to produce moderate to excellent yields across a range of substrates. mdpi.com

Future research will likely focus on:

Further optimizing existing sustainable methods to improve yields and reduce reaction times.

Exploring a wider range of "green" solvents and catalysts.

Developing one-pot synthesis procedures to streamline the production process.

Advanced Computational Modeling and Rational Design for Targeted Applications

Computational tools are becoming indispensable in the rational design of new benzothiazole-based therapeutic agents. nih.govnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling help researchers understand how chemical modifications to the benzothiazole (B30560) scaffold can impact its biological activity. nih.gov

For instance, in the design of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors for autoimmune diseases, X-ray crystallography and computational modeling were used to understand how lead compounds bind to the enzyme's active site. nih.gov This knowledge allowed for the targeted design of more potent inhibitors. nih.gov

Future directions in this area include:

Utilizing more sophisticated computational models to predict not only the binding affinity but also the pharmacokinetic and toxicological profiles of new derivatives.

Employing molecular dynamics simulations to study the dynamic interactions between benzothiazole derivatives and their biological targets.

Integrating machine learning algorithms with computational chemistry to accelerate the discovery of new drug candidates. nih.gov

Investigation of New Biological Targets and Resistance Mechanisms

A significant body of research has established that benzothiazole derivatives possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.govnih.gov Researchers are continuously working to identify new biological targets for these compounds and to understand the mechanisms by which resistance might develop. researchgate.net

Benzothiazole derivatives have been shown to inhibit a variety of enzymes crucial for bacterial survival, such as DNA gyrase, dihydropteroate (B1496061) synthase, and dihydroorotase. nih.govnih.gov In the context of cancer, they have been investigated as inhibitors of key signaling pathways. nih.gov

Key areas for future investigation are:

Screening 2-Chloro-7-methylbenzo[d]thiazole and its derivatives against a wider range of biological targets to uncover new therapeutic applications.

Studying the molecular mechanisms that lead to resistance to benzothiazole-based drugs to develop strategies to overcome it. researchgate.net

Exploring the potential of these compounds to act as chemosensitizers, enhancing the efficacy of existing drugs.

Development of Multifunctional Derivatives with Enhanced Bioactivity Profiles

There is a growing interest in developing multifunctional benzothiazole derivatives that can hit multiple biological targets simultaneously. This approach, often referred to as molecular hybridization, aims to create single molecules with synergistic pharmacological effects, potentially leading to more effective treatments and reduced chances of drug resistance. researchgate.net

For example, researchers have designed and synthesized novel thiazole-based derivatives that act as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov Another study focused on developing benzothiazole derivatives with both anticancer and anti-inflammatory properties. nih.gov

Future research in this domain will likely involve:

The rational design and synthesis of hybrid molecules combining the this compound scaffold with other pharmacophores.

A thorough evaluation of the structure-activity relationships of these new derivatives to optimize their multifunctional activity.

In-depth mechanistic studies to understand how these compounds interact with their multiple targets.

Exploration in Niche Material Science Applications

While the biological activity of benzothiazoles is well-documented, their potential in material science remains a relatively niche but growing area of exploration. The unique photophysical properties of some benzothiazole derivatives make them interesting candidates for applications in organic electronics and as fluorescent probes. mdpi.com

For example, 2-phenylbenzoxazole (B188899) derivatives, which share a similar heterocyclic core, are known for their robust solid-state fluorescence. mdpi.com This suggests that appropriately substituted this compound derivatives could also exhibit interesting optical properties.

Future opportunities in this area include:

The synthesis and characterization of novel this compound derivatives with tailored photophysical properties.

Investigating their potential use in organic light-emitting diodes (OLEDs), sensors, and as fluorescent labels in biological imaging.

Exploring their application as corrosion inhibitors, a known property of some heterocyclic compounds.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science, and the study of this compound is no exception. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone.

ML algorithms can be trained to predict the biological activity of novel benzothiazole derivatives based on their chemical structure, accelerating the identification of promising drug candidates. nih.gov For instance, a QSAR model built using machine learning was able to predict the anticancer activity of thiazole (B1198619) derivatives. nih.gov

Future research will likely see the increased use of AI and ML for:

De novo design of novel benzothiazole derivatives with desired properties.

Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.gov

Analyzing complex biological data to identify new drug targets and biomarkers.

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-7-methylbenzo[d]thiazole, and how are intermediates characterized?

Answer:
The synthesis typically involves condensation reactions and functionalization of benzothiazole precursors. For example:

  • Step 1 : React 7-chloro-6-fluoro-2-aminobenzothiazole with chloroacetyl chloride in ethanol under reflux to form intermediates like 7-chloro-6-fluoro-2-chloroacetamidebenzothiazole .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate:methanol:water (10:1:1) as the mobile phase.
  • Purification : Recrystallize intermediates from methanol or ethanol-water mixtures.
  • Characterization : Use 1^1H-NMR for structural confirmation, melting point determination, and elemental analysis. For advanced derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and verify regiochemistry (e.g., distinguishing between C-6 and C-7 chlorination) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretching at ~550–650 cm1^{-1}) .
  • UV-Vis : Detects π→π* transitions in aromatic systems, useful for assessing conjugation .
  • X-ray Diffraction : Resolves crystal packing, hydrogen bonding (e.g., C–H···N interactions), and π-π stacking in solid-state structures .

Advanced: How can computational methods like DFT aid in predicting the reactivity of this compound?

Answer:

  • HOMO/LUMO Analysis : Predicts electron-rich/thiolophilic sites for nucleophilic/electrophilic attacks. For example, DFT (B3LYP/6-31+G(d)) shows thiazole rings as electron-deficient regions in thiazole-peptide hybrids .
  • Transition-State Modeling : Simulates reaction pathways (e.g., Friedel-Crafts acylation) to optimize solvent-free conditions .
  • SAR Prediction : Correlates electronic properties (e.g., Hammett constants) with biological activity, such as antimicrobial potency .

Advanced: How to resolve contradictions in reported biological activities of thiazole derivatives across studies?

Answer:

  • Assay Standardization : Control variables like cell lines (e.g., Candida albicans vs. bacterial strains) and incubation times .
  • Structural Validation : Confirm compound purity via HPLC and mass spectrometry to rule out degradation products .
  • Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance insecticidal activity in thiazole amides ).

Advanced: What strategies optimize reaction yields in the synthesis of this compound analogs?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility during cyclization .
  • Catalyst Use : Eaton’s reagent (P2_2O5_5/MeSO3_3H) enhances Friedel-Crafts acylation efficiency under solvent-free conditions .
  • Stoichiometry : Maintain a 1:1 molar ratio of amine to chloroacetyl chloride to minimize side reactions .

Basic: What pharmacological activities are associated with this compound derivatives?

Answer:

  • Antimicrobial : Inhibit Candida spp. and Gram-positive bacteria via thiazole ring interactions with microbial enzymes .
  • Anti-Inflammatory/Analgesic : Schiff base derivatives reduce carrageenan-induced edema in rodent models .
  • Anticancer : Thiazole-peptide hybrids disrupt G-quadruplex DNA in oncogenes like c-MYC .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-based compounds?

Answer:

  • Substituent Variation : Introduce halogens (Cl, F) at C-7 or methyl groups at C-2 to modulate lipophilicity .
  • Bioisosteric Replacement : Replace thiazole with oxazole to assess electronic effects on target binding .
  • Dose-Response Curves : Quantify IC50_{50} values in enzyme inhibition assays (e.g., HIV-1 protease) to rank potency .

Advanced: What crystallographic techniques elucidate the solid-state structure of this compound derivatives?

Answer:

  • Single-Crystal X-ray Diffraction : Determines dihedral angles (e.g., 64.11° between benzene rings) and hydrogen-bonding networks (e.g., C–H···π interactions) .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., S···H interactions) to explain packing motifs .

Basic: What purification methods are effective for isolating this compound intermediates?

Answer:

  • Recrystallization : Use ethanol-water mixtures for high-purity solids .
  • Column Chromatography : Separate polar impurities using silica gel and ethyl acetate/hexane gradients .
  • Distillation : Remove low-boiling-point byproducts under reduced pressure .

Advanced: How to evaluate the pharmacokinetic properties of this compound derivatives in preclinical models?

Answer:

  • In Vivo Absorption : Administer compounds orally or intravenously in rodents; measure plasma concentration via LC-MS .
  • Metabolite Profiling : Identify phase I/II metabolites using liver microsomes and HPLC-QTOF .
  • Toxicity Screening : Assess hepatorenal function via serum ALT/AST and creatinine levels after 14-day dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.